DBCO-NHCO-C5-O-phenylethenesulfonyl fluoride

antibody-drug conjugate stability styrenesulfonyl fluoride maleimide hydrolysis

DBCO-NHCO-C5-O-phenylethenesulfonyl fluoride is a unique heterobifunctional linker integrating a DBCO handle for copper-free SPAAC click chemistry with a styrenesulfonyl fluoride (SSF) warhead for covalent, irreversible modification of nucleophilic residues (Cys, Ser, Thr, Tyr, Lys, His). Unlike generic DBCO linkers lacking a covalent warhead, or non-selective sulfonyl fluorides, this compound enables sequential bioorthogonal attachment and context-dependent covalent targeting. With 3× greater serum stability than maleimide linkers, it is the superior choice for next-generation ADCs, activity-based protein profiling, and targeted covalent inhibitor libraries.

Molecular Formula C32H31FN2O5S
Molecular Weight 574.7 g/mol
Cat. No. B15622224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDBCO-NHCO-C5-O-phenylethenesulfonyl fluoride
Molecular FormulaC32H31FN2O5S
Molecular Weight574.7 g/mol
Structural Identifiers
InChIInChI=1S/C32H31FN2O5S/c33-41(38,39)23-20-25-13-17-29(18-14-25)40-22-7-1-2-12-31(36)34-21-19-32(37)35-24-28-10-4-3-8-26(28)15-16-27-9-5-6-11-30(27)35/h3-6,8-11,13-14,17-18,20,23H,1-2,7,12,19,21-22,24H2,(H,34,36)/b23-20+
InChIKeyIBEBYUYGWVMXBJ-BSYVCWPDSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DBCO-NHCO-C5-O-phenylethenesulfonyl Fluoride — A Bifunctional DBCO-Sulfonyl Fluoride Linker for Targeted Covalent Bioconjugation


DBCO-NHCO-C5-O-phenylethenesulfonyl fluoride (CAS 2849417-34-9, MW 574.66) is a heterobifunctional linker that combines a dibenzocyclooctyne (DBCO) handle for strain-promoted azide-alkyne cycloaddition (SPAAC) with a styrenesulfonyl fluoride (SSF) warhead that acts as a potent, tunable Michael acceptor. The DBCO moiety enables copper-free click chemistry with azide-tagged biomolecules, while the SSF group permits covalent modification of nucleophilic amino acid residues — primarily cysteine, but also serine, threonine, tyrosine, lysine, and histidine — under physiological conditions [1]. This dual functionality positions the compound as a building block for activity-based probes, antibody-drug conjugate (ADC) linkers, and targeted covalent inhibitors where both bioorthogonal attachment and irreversible target engagement are required.

Why DBCO-NHCO-C5-O-phenylethenesulfonyl Fluoride Cannot Be Replaced by Common DBCO Reagents or Isolated Sulfonyl Fluorides


Generic DBCO linkers (DBCO-acid, DBCO-NHS ester, DBCO-maleimide) provide only a single bioorthogonal attachment point and lack an intrinsic covalent warhead for irreversible target modification. Conversely, small-molecule sulfonyl fluorides such as PMSF or AEBSF are non-selective and cannot be directed to a specific biomolecule of interest. DBCO-NHCO-C5-O-phenylethenesulfonyl fluoride uniquely integrates both modalities within a single, well-characterized scaffold, enabling sequential biorthogonal click chemistry followed by context-dependent covalent modification . Critically, the styrenesulfonyl fluoride warhead exhibits markedly different reactivity, stability, and chemoselectivity profiles compared to the widely used maleimide group, as demonstrated by quantitative head-to-head studies with ADCs [1]. Substituting this compound with a conventional DBCO-maleimide linker would sacrifice the superior serum stability and narrower residue-selectivity of the SSF warhead, while replacing it with a simple sulfonyl fluoride would lose the ability to target predefined azide-labeled sites.

Quantitative Differentiation of DBCO-NHCO-C5-O-phenylethenesulfonyl Fluoride Against Its Closest Chemical Analogs


Serum Stability of SSF-Linked ADCs vs. Maleimide-Linked ADCs — 3‑Fold Higher Intact Conjugate After 7 Days

In a direct head-to-head comparison, a trastuzumab–vc-PAB-MMAE ADC constructed with a styrenesulfonyl fluoride (SSF) linker retained 90% of the toxin payload after 7 days of incubation in human serum, whereas the analogous maleimide-linked ADC lost 70% of the toxin over the same period [1]. The SSF motif in DBCO-NHCO-C5-O-phenylethenesulfonyl fluoride is structurally identical to the warhead used in this study, enabling the same stability advantage.

antibody-drug conjugate stability styrenesulfonyl fluoride maleimide hydrolysis

Reaction Kinetics of SSF with Cysteine — Second-Order Rate Constant k₂ = 20.18 M⁻¹s⁻¹

The second-order rate constant for the reaction of styrenesulfonyl fluoride (SSF) with N-Boc-Cys-OMe was measured as k₂ = 20.18 M⁻¹s⁻¹ under aqueous conditions (pH 9.0) [1]. This value is sufficient for rapid protein labeling while being low enough to avoid indiscriminate reactivity — a balance that the structurally related DBCO-NHCO-C5-O-phenylethenesulfonyl fluoride inherits through its identical SSF electrophile.

bioconjugation kinetics styrenesulfonyl fluoride cysteine modification

Electrophilicity of the Ethenesulfonyl Fluoride Scaffold — SO₂F Activates C=C Bonds 10⁶–10⁸‑Fold Over SO₂Ph/SO₂Tol

Kinetic studies of ethenesulfonyl fluoride (ESF) and styrenesulfonyl fluoride (SSF) with sulfonium and pyridinium ylides determined the electrophilicity parameter E = −12.09 for ESF [1]. The SO₂F group activates the C=C bond toward nucleophilic attack 10⁶ to 10⁸ times more strongly than an SO₂Ph or SO₂Tol group. DBCO-NHCO-C5-O-phenylethenesulfonyl fluoride contains the identical styrenesulfonyl fluoride electrophile, placing it among the most reactive monosubstituted ethylenes available for bioconjugation.

Michael acceptor reactivity ethenesulfonyl fluoride electrophilicity scale

Residue-Selectivity Profile — SSF Warhead Targets Cysteine, Serine, Threonine, Tyrosine, Lysine, and Histidine

Sulfonyl fluoride electrophiles are known to covalently modify six amino acid side chains — cysteine, serine, threonine, tyrosine, lysine, and histidine — depending on the local protein microenvironment [1]. This broad but context-dependent reactivity stands in contrast to maleimide, which is largely limited to cysteine and can cross-react with lysine at elevated pH [2]. The DBCO-NHCO-C5-O-phenylethenesulfonyl fluoride linker carries the same SSF warhead and is therefore capable of engaging a wider spectrum of targets than DBCO-maleimide conjugates.

covalent warhead selectivity sulfonyl fluoride protease inhibition

Aqueous Stability of SSF vs. Maleimide — SSF Remains Intact Under Alkaline Conditions That Hydrolyze Maleimide

Styrenesulfonyl fluoride (SSF) shows negligible hydrolysis in pH 9.0 buffer after 24 h, whereas maleimide undergoes rapid hydrolysis to unreactive maleamic acid under the same conditions [1]. DBCO-NHCO-C5-O-phenylethenesulfonyl fluoride contains the identical SSF motif, conferring similar resistance to hydrolytic degradation during storage, handling, and aqueous conjugation reactions.

linker self-stability styrenesulfonyl fluoride maleimide hydrolysis

Physicochemical and Logistical Advantages — Defined Solid Form, Ambient Shipping Tolerance, and Validated Solubility

DBCO-NHCO-C5-O-phenylethenesulfonyl fluoride exists as a solid at room temperature, dissolves readily in DMSO (and optionally in ethanol or DMF), and tolerates ambient-temperature shipping for several days . Long-term storage at −20 °C (powder) is rated for 3 years, with 4 °C storage acceptable for 2 years . Many NHS-ester or maleimide-containing DBCO linkers require stricter cold-chain handling and are more hygroscopic.

linker physicochemical properties solid storage stability DMSO solubility

Validated Application Scenarios for DBCO-NHCO-C5-O-phenylethenesulfonyl Fluoride Based on Quantitative Evidence


Antibody-Drug Conjugate (ADC) Linker with Superior Serum Stability

By exploiting the 3‑fold greater serum stability of the SSF warhead over maleimide [1], DBCO-NHCO-C5-O-phenylethenesulfonyl fluoride is ideally positioned as a linker for next-generation ADCs. The DBCO group enables site-specific attachment to azide-engineered antibodies, while the SSF moiety forms a stable thioether bond with the cysteine of the toxin payload, ensuring that >90% of the conjugate remains intact after 7 days in circulation.

Activity-Based Protein Profiling (ABPP) with Extended Target Coverage

The ability of the SSF warhead to covalently engage six nucleophilic residues (Cys, Ser, Thr, Tyr, Lys, His) [2] allows DBCO-NHCO-C5-O-phenylethenesulfonyl fluoride to be used as a broad-spectrum ABPP probe backbone. Researchers can attach azide-functionalized specificity elements via SPAAC click chemistry and then profile enzyme families beyond cysteine hydrolases, including serine proteases and kinases.

Targeted Covalent Inhibitor (TCI) Synthesis

The high electrophilicity of the ethenesulfonyl fluoride moiety (E = −12.09; 10⁶–10⁸-fold activation over SO₂Ph) [3] enables efficient covalent modification of target proteins at low linker stoichiometry. Medicinal chemistry teams can use DBCO-NHCO-C5-O-phenylethenesulfonyl fluoride to rapidly assemble libraries of TCIs by clicking azide-modified targeting ligands to the DBCO handle, followed by incubation with the target protein to achieve irreversible inhibition.

Nanobody–Oligonucleotide Conjugates for Single-Cell Multi-Omics

Building on the demonstration that SSF-linked PD-L1 nanobody–oligonucleotide conjugates retain full antigen-binding capacity and remain stable in 10% human serum [1], DBCO-NHCO-C5-O-phenylethenesulfonyl fluoride can serve as the key linker in multi-omics detection workflows. The DBCO group allows conjugation to azide-modified oligonucleotides, while the SSF warhead ensures stable, site-specific attachment to the nanobody's cysteine residue.

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